Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate
CAS No.: 1708251-21-1
Cat. No.: VC15832753
Molecular Formula: C16H15NO5
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1708251-21-1 |
|---|---|
| Molecular Formula | C16H15NO5 |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | methyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H15NO5/c1-20-12-5-3-11(4-6-12)10-22-15-8-7-13(16(19)21-2)14(9-18)17-15/h3-9H,10H2,1-2H3 |
| Standard InChI Key | CHZJZPZWWAYRQE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A pyridine ring substituted at the 2-position with a formyl group (), which confers electrophilic reactivity.
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A methoxybenzyl ether () at the 6-position, enhancing lipophilicity and steric bulk.
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A methyl ester () at the 3-position, which influences solubility and metabolic stability .
The interplay of these groups creates a planar pyridine core with peripheral substituents that enable diverse reactivity. X-ray crystallography of related nicotinates (e.g., methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate) reveals that such structures often adopt conformations stabilized by intramolecular hydrogen bonding, a feature likely shared by this compound .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | Methyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate |
| SMILES | COC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O |
| LogP (Predicted) | ~1.5–2.2 |
| Hydrogen Bond Donors/Acceptors | 0/6 |
The methoxybenzyl group significantly increases lipophilicity compared to simpler nicotinate esters, as evidenced by its predicted LogP value . This property may enhance membrane permeability in biological systems, though empirical data are lacking.
Synthesis and Structural Modification
General Synthetic Strategy
Synthesis typically proceeds via a multi-step sequence:
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Condensation Reactions: Starting materials such as enaminones or aldehydes undergo cyclization to form the pyridine core. For example, ethyl acetoacetate and ammonium acetate in acetic acid can yield intermediate nicotinate esters .
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Functional Group Installation: The methoxybenzyl ether is introduced via nucleophilic substitution or Mitsunobu reactions, while the formyl group may be added through Vilsmeier-Haack formylation.
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Esterification/Hydrolysis: Final steps often involve esterification to stabilize the carboxylate group or hydrazinolysis to generate hydrazide derivatives for biological testing .
A representative pathway for analogous compounds involves:
Modifications at the 6-position (e.g., methoxybenzyl vs. phenyl) are achieved by varying the benzylating agent .
Challenges in Optimization
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Regioselectivity: Ensuring substitution at the 2- and 6-positions requires careful control of reaction conditions. Competing reactions at the 4-position are common in pyridine syntheses.
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Stability of the Formyl Group: The aldehyde moiety is prone to oxidation or side reactions, necessitating protective strategies during synthesis .
The presence of the methoxybenzyl ether in Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate may improve blood-brain barrier penetration relative to phenyl-substituted analogs .
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